molecular formula C16H15ClN2O4 B229635 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Cat. No. B229635
M. Wt: 334.75 g/mol
InChI Key: UZZOSBXHURJSJU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a potent inhibitor of certain enzymes, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of certain enzymes, such as aldose reductase and xanthine oxidase. Aldose reductase is involved in the development of diabetic complications, while xanthine oxidase is involved in the production of reactive oxygen species, which can lead to oxidative stress and tissue damage. By inhibiting these enzymes, this compound can prevent the development of various diseases.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been found to have several biochemical and physiological effects. It can reduce the levels of glucose and fructose in the blood, which makes it a potential candidate for the treatment of diabetes. It can also reduce the production of reactive oxygen species, which can prevent tissue damage and inflammation. Additionally, this compound has been found to have anti-cancer properties, which makes it a promising candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments include its potent inhibitory effects on certain enzymes, its potential applications in the treatment of various diseases, and its ability to reduce the levels of glucose and fructose in the blood. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis process is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the compound may have some toxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and cardiovascular diseases. Another direction is to study its toxic effects and determine the safe dosage levels for human use. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research can be conducted to optimize the synthesis process and improve the yield of the compound.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a promising compound that has potential applications in the field of medicine. Its potent inhibitory effects on certain enzymes, its ability to reduce the levels of glucose and fructose in the blood, and its anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, its toxic effects, and its potential applications in combination with other drugs.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex process that involves several steps. The first step is the synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid, which is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde to form the desired compound.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in the development of various diseases. This compound has shown promising results in the treatment of diabetes, cancer, and cardiovascular diseases.

properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C16H15ClN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,18,21H,9H2,1H3,(H,19,22)/b11-8+

InChI Key

UZZOSBXHURJSJU-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN/C=C/2\C=CC(=O)C=C2O

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.